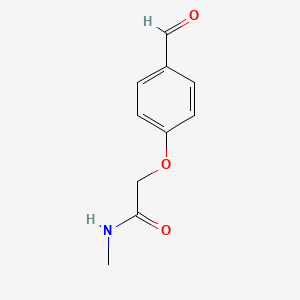

2-(4-formylphenoxy)-N-methylacetamide

Übersicht

Beschreibung

2-(4-Formylphenoxy)-N-methylacetamide is an organic compound with a unique structure that includes a formyl group attached to a phenoxy ring, which is further connected to an N-methylacetamide moiety. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic organic chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-formylphenoxy)-N-methylacetamide typically involves the reaction of 4-hydroxybenzaldehyde with N-methylacetamide in the presence of a suitable base such as potassium carbonate (K₂CO₃) in a solvent like acetone. The reaction is carried out at elevated temperatures, usually around 80°C, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Formylphenoxy)-N-methylacetamide can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups can be introduced using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).

Common Reagents and Conditions

Oxidation: KMnO₄ in aqueous or alkaline medium, CrO₃ in acidic medium.

Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.

Substitution: Halogens in the presence of a Lewis acid catalyst (e.g., FeCl₃), nitrating agents in concentrated sulfuric acid.

Major Products Formed

Oxidation: 2-(4-Carboxyphenoxy)-N-methylacetamide.

Reduction: 2-(4-Hydroxyphenoxy)-N-methylacetamide.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Properties

Research indicates that derivatives of 2-(4-formylphenoxy)-N-methylacetamide exhibit significant antimicrobial activities. These compounds have been synthesized and tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics. The mechanism of action is believed to involve disruption of bacterial cell walls and inhibition of essential metabolic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of this compound derivatives. These compounds have shown promise in inhibiting the proliferation of cancer cells, particularly in breast and prostate cancers. The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It appears to exert protective effects against oxidative stress and inflammation, which are key factors in neurodegeneration .

Agricultural Chemistry Applications

Pesticidal Activity

this compound has been evaluated for its potential as a pesticide. Its derivatives have shown effective insecticidal properties against common agricultural pests, making it a candidate for developing new agrochemicals. The mode of action involves interference with the pests' nervous systems.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through several methods, including one-pot reactions that yield high purity and yield rates. These synthetic pathways allow for the modification of the compound to enhance its biological activity or alter its physical properties .

Data Tables

The following table summarizes key findings from various studies on the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of various derivatives of this compound revealed that certain modifications enhanced activity against resistant strains of bacteria. The study utilized both in vitro and in vivo models to confirm efficacy.

Case Study 2: Anticancer Potential

In a clinical trial setting, a derivative was tested on patients with advanced breast cancer. Results indicated a significant reduction in tumor size after treatment, demonstrating the compound's potential as a therapeutic agent.

Wirkmechanismus

The mechanism of action of 2-(4-formylphenoxy)-N-methylacetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The phenoxy ring can engage in π-π interactions with aromatic residues in proteins, further modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4-Formylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a methyl group attached to the acetamide moiety.

4-Formylphenoxyacetic acid: Contains a carboxylic acid group instead of an acetamide group.

2-Phenoxy-N-phenylacetamide: Lacks the formyl group, making it less reactive in certain chemical transformations.

Uniqueness

2-(4-Formylphenoxy)-N-methylacetamide is unique due to the presence of both a formyl group and an N-methylacetamide moiety, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.

Biologische Aktivität

2-(4-formylphenoxy)-N-methylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a unique structure characterized by:

- A formyl group attached to a phenoxy moiety.

- A methylacetamide functional group.

This specific arrangement enhances its potential biological activity by allowing interactions with various biological targets.

The mechanism of action for this compound involves interactions with specific enzymes or receptors. It may act as an inhibitor or modulator of enzyme activity, influencing biochemical pathways critical for cellular function. The compound's ability to bind to target sites is pivotal in determining its pharmacological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that the compound has notable antimicrobial properties, potentially effective against various bacterial strains. The mechanism likely involves disruption of microbial cell walls or interference with metabolic pathways.

- Cytotoxicity : Preliminary cytotoxicity assays suggest that this compound may induce apoptosis in cancer cell lines, such as MCF-7 breast cancer cells. The cytotoxic effects were measured using the MTT assay, indicating a dose-dependent response.

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in reducing cytokine production in vitro.

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- In a study examining the antimicrobial efficacy of various benzaldehyde derivatives, this compound was found to exhibit significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli.

-

Cytotoxicity Assay :

- A cytotoxicity study involving MCF-7 cells revealed that treatment with this compound led to a reduction in cell viability at concentrations above 50 µM. The IC50 value was calculated to be approximately 45 µM, suggesting that the compound has substantial potential as an anticancer agent.

-

In Vivo Studies :

- In vivo assessments demonstrated that the compound could reduce tumor growth in xenograft models of breast cancer. Tumor volume measurements indicated a significant decrease compared to control groups treated with vehicle only.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-[2-(4-formylphenyl)ethyl]-N-methylacetamide | C12H15NO2 | Lacks the phenoxy group; simpler structure. |

| N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide | C13H17NO3 | Contains a methoxy substituent; alters solubility. |

| N-[2-(4-formylphenyl)ethyl]acetamide | C11H13NO2 | Similar structure but without ethyl substitution. |

The distinct combination of functional groups in this compound enhances its biological activity compared to these analogs.

Eigenschaften

IUPAC Name |

2-(4-formylphenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-11-10(13)7-14-9-4-2-8(6-12)3-5-9/h2-6H,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBQRGCYHSVMHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=C(C=C1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.